2-[(4-Methylphenyl)carbamoyl]benzoic acid 2-[(4-Methylphenyl)carbamoyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 19336-70-0
VCID: VC16251025
InChI: InChI=1S/C15H13NO3/c1-10-6-8-11(9-7-10)16-14(17)12-4-2-3-5-13(12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
SMILES:
Molecular Formula: C15H13NO3
Molecular Weight: 255.27 g/mol

2-[(4-Methylphenyl)carbamoyl]benzoic acid

CAS No.: 19336-70-0

Cat. No.: VC16251025

Molecular Formula: C15H13NO3

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Methylphenyl)carbamoyl]benzoic acid - 19336-70-0

Specification

CAS No. 19336-70-0
Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
IUPAC Name 2-[(4-methylphenyl)carbamoyl]benzoic acid
Standard InChI InChI=1S/C15H13NO3/c1-10-6-8-11(9-7-10)16-14(17)12-4-2-3-5-13(12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
Standard InChI Key BKKDKRFPDRPFKB-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O

Introduction

2-[(4-Methylphenyl)carbamoyl]benzoic acid is an organic compound with a unique molecular structure, featuring a benzoic acid moiety linked to a carbamoyl group at the 2-position and a para-methylphenyl substituent. Its chemical formula is C15H13NO3, and it has a molecular weight of approximately 241.29 g/mol . This compound belongs to the class of carboxylic acids, which are of interest in both synthetic chemistry and medicinal applications due to their diverse chemical and biological properties.

Interaction Studies and Mechanism of Action

Interaction studies, including molecular docking, enzyme inhibition assays, and receptor binding assays, are employed to understand how 2-[(4-Methylphenyl)carbamoyl]benzoic acid binds to specific biological targets. These studies are crucial for determining its therapeutic potential and safety profile.

Structural Similarities and Comparisons

Several compounds share structural similarities with 2-[(4-Methylphenyl)carbamoyl]benzoic acid, including variations with different substituents on the phenyl ring. For example:

Compound NameStructure FeaturesUnique Aspects
2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acidContains a chloro group instead of a methyl groupDifferent reactivity due to halogen substitution
2-[(3-Bromo-4-methylphenyl)carbamoyl]benzoic acidContains a bromo groupExhibits distinct chemical properties compared to others
2-Aminobenzoic acidContains an amino group instead of a carbamoyl groupDifferent biological properties due to amino functionality

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator